

MA242 Free Base: Handling & Storage Specifications

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Compound Focus: MA242 free base

Cat. No.: S12903315

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Proper handling and storage are critical for maintaining the stability and activity of **MA242 free base**. The chemical is intended for research purposes only and is not for human use.

Aspect	Specification
CAS Number	1049704-17-7 [1] [2] [3]
Molecular Formula	$C_{24}H_{20}ClN_3O_3S$ [1] [2] [3]
Molecular Weight	465.95 g/mol [1] [2] [3]
Storage (Powder)	-20°C (stable for at least 24 months) [2] [3]
Storage (Solution)	-80°C (stable for 6 months); -20°C (stable for 1 month) [2]
Solubility	Soluble in DMSO [2]
Handling	Allow product to equilibrate to room temperature for at least 1 hour before opening the vial [3].

Biological Activity & In Vitro Profile

MA242 free base directly binds to both MDM2 and NFAT1, induces their protein degradation, and inhibits NFAT1-mediated transcription of MDM2, leading to apoptosis in cancer cells independent of their p53 status [1] [4] [2]. The table below summarizes its in vitro cytotoxicity.

Cell Line	Cancer Type	p53 Status	IC ₅₀ (μM)
Panc-1	Pancreatic	Mutant	0.14 [1] [2]
Mia-Paca-2	Pancreatic	Mutant	0.14 [1] [2]
AsPC-1	Pancreatic	Wild-type	0.15 [1] [2]
BxPC-3	Pancreatic	Wild-type	0.25 [1] [2]
HPAC	Pancreatic	Not Specified	0.40 [1] [2]
HPDE	Normal (Pancreatic Ductal)	Normal	5.81 [1] [2]
HCC Cells	Hepatocellular (HCC)	Independent of p53	0.1 - 0.31 [4] [2]

Detailed Experimental Protocols

Cell Viability Assay (MTT/MTS)

This protocol is used to determine the concentration that inhibits 50% of cell growth (IC₅₀).

- **Cell Lines:** Human pancreatic cancer cells (e.g., HPAC, Panc-1, AsPC-1, Mia-Paca-2, BxPC-3) and normal human pancreatic ductal epithelium (HPDE) cells [1] [2].
- **Compound Preparation:** Prepare a stock solution of **MA242 free base** in DMSO. Create serial dilutions in the cell culture medium to achieve final working concentrations (e.g., 0.05, 0.5, and 5 μM). Ensure the final DMSO concentration is non-cytotoxic (typically ≤0.1%) [1] [2].
- **Procedure:**
 - Seed cells in 96-well plates at an appropriate density.
 - After cell attachment, treat with various concentrations of MA242.
 - Incubate the plates for **72 hours** at 37°C in a 5% CO₂ incubator [1] [2].
 - Add MTT or MTS reagent and incubate further to allow formazan crystal formation.

- Measure the absorbance at 490 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the DMSO-treated control group. The IC₅₀ value can be determined using non-linear regression analysis.

Western Blot Analysis

This protocol is used to assess the protein-level degradation of MDM2 and NFAT1 induced by MA242.

- **Cell Lines:** Human pancreatic cancer cells (e.g., HPAC, Panc-1, AsPC-1) [1] [2].
- **Compound Treatment:** Treat cells at 60-70% confluence with MA242 at concentrations of **0, 0.1, 0.2, and 0.5 μM**. Incubate for **24 hours** [1] [2].
- **Procedure:**
 - Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine total protein concentration using a BCA or Bradford assay.
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk.
 - Incubate with primary antibodies against **MDM2, NFAT1**, and a loading control (e.g., GAPDH or β-Actin) overnight at 4°C.
 - Incubate with an appropriate HRP-conjugated secondary antibody.
 - Detect the signal using enhanced chemiluminescence (ECL) substrate.
- **Expected Result:** A concentration-dependent decrease in MDM2 and NFAT1 protein levels should be observed [1] [2].

In Vivo Animal Protocol

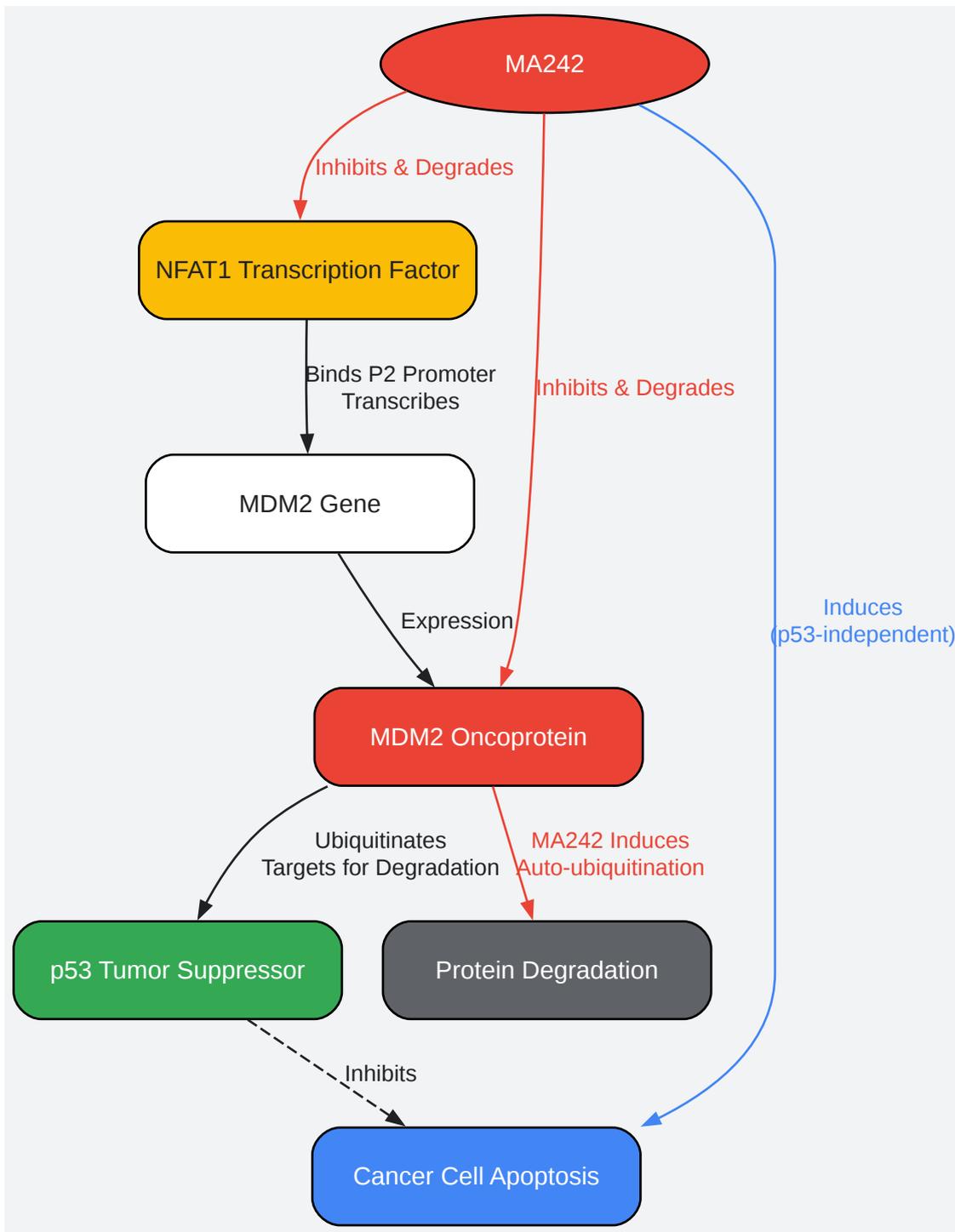
This protocol describes the in vivo efficacy evaluation of MA242 in mouse models.

- **Animal Model:** Female, 4-6-week-old athymic nude mice (nu/nu) bearing orthotopic pancreatic tumors (e.g., AsPC-1-Luc or Panc-1-Luc) [1] [2].
- **Formulation:** Prepare a solution for intraperitoneal (IP) injection. One suggested formulation is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline [2].
- **Dosing Regimen:**
 - For **Panc-1 tumor-bearing mice:** Administer MA242 at **2.5 or 5 mg/kg** via IP injection, 5 days per week for five weeks [1] [2].
 - For **AsPC-1 tumor-bearing mice:** Administer MA242 at **10 mg/kg** via IP injection, 5 days per week for three weeks [1] [2].
- **Monitoring:** Monitor tumor growth and volume regularly using in vivo imaging (if luciferase-tagged) or caliper measurements. Monitor mouse body weight as an indicator of host toxicity. No significant host

toxicity was reported at these effective doses [1] [2].

Mechanism of Action Signaling Pathway

The following diagram illustrates the dual inhibitory mechanism of MA242, which disrupts a key oncogenic pathway in cancers like HCC and pancreatic cancer.



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Diagram Title: Dual Inhibition of MDM2 and NFAT1 by MA242

Key Considerations for Researchers

- **p53-Independent Action:** A significant advantage of MA242 is its ability to induce apoptosis in cancer cells regardless of their p53 status, making it a potential therapeutic candidate for cancers with p53 mutations [1] [4].
- **Selective Cytotoxicity:** MA242 exhibits selective toxicity towards cancer cells, showing minimal effects on the growth of normal human pancreatic ductal epithelium (HPDE) cells, which is a promising indicator for its therapeutic window [1] [2].
- **Combination Potential:** Research suggests that MA242 can be used effectively in combination with standard chemotherapeutic agents like Gemcitabine, showing enhanced inhibition of tumor growth and metastasis without increased host toxicity in preclinical models [1] [2].

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